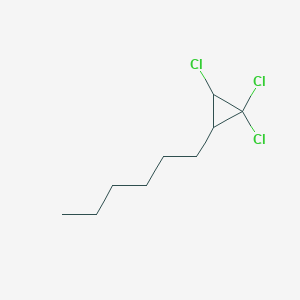
1,1,2-Trichloro-3-hexylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trichloro-3-hexylcyclopropane is an organic compound with the molecular formula C9H15Cl3. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a hexyl group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-3-hexylcyclopropane typically involves the reaction of hexylcyclopropane with chlorine in the presence of a catalyst. One common method is the addition of chlorine to hexylcyclopropane under controlled conditions, resulting in the formation of the trichlorinated product. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient and scalable production of the compound. The use of catalysts, such as iron or aluminum chloride, can enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
1,1,2-Trichloro-3-hexylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms with hydroxyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products Formed
Substitution: Products include hydroxylated derivatives or other substituted cyclopropanes.
Reduction: Products include partially or fully dechlorinated cyclopropanes.
Oxidation: Products include cyclopropane carboxylic acids or alcohols.
科学的研究の応用
1,1,2-Trichloro-3-hexylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of trichlorinated cyclopropanes.
Biology: The compound can be used to investigate the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.
Industry: It can be used as an intermediate in the synthesis of other chemicals or materials.
作用機序
The mechanism of action of 1,1,2-Trichloro-3-hexylcyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of chlorine atoms, which can participate in electrophilic or nucleophilic reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it susceptible to ring-opening reactions under certain conditions.
類似化合物との比較
Similar Compounds
- 1,1,1-Trichloro-3-hexylcyclopropane
- 1,1,2-Trichloro-3-methylcyclopropane
- 1,1,2-Trichloro-3-ethylcyclopropane
Uniqueness
1,1,2-Trichloro-3-hexylcyclopropane is unique due to its specific substitution pattern and the presence of a hexyl group. This distinguishes it from other trichlorinated cyclopropanes, which may have different alkyl groups or substitution patterns. The hexyl group can influence the compound’s physical and chemical properties, such as solubility and reactivity.
特性
CAS番号 |
64531-24-4 |
|---|---|
分子式 |
C9H15Cl3 |
分子量 |
229.6 g/mol |
IUPAC名 |
1,1,2-trichloro-3-hexylcyclopropane |
InChI |
InChI=1S/C9H15Cl3/c1-2-3-4-5-6-7-8(10)9(7,11)12/h7-8H,2-6H2,1H3 |
InChIキー |
OBXBIDFHSWXEBR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1C(C1(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


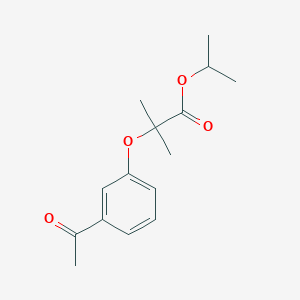

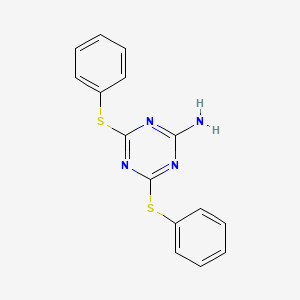

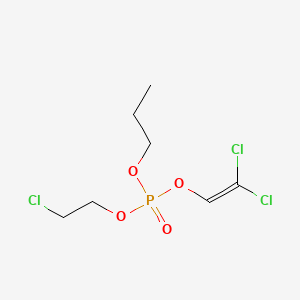
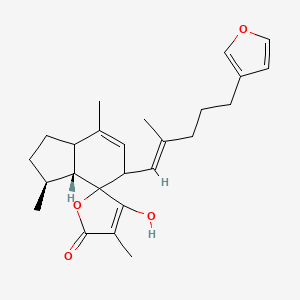
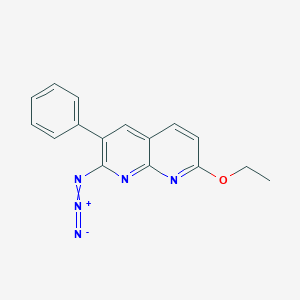

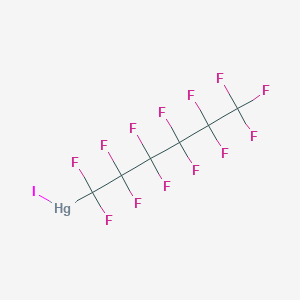
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)
![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
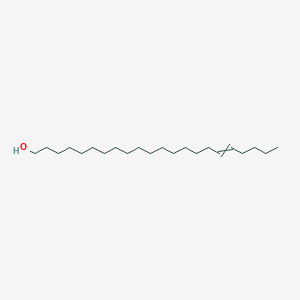
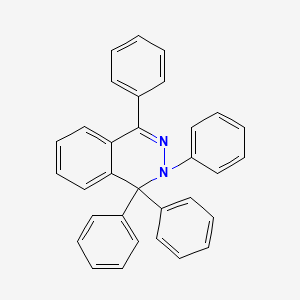
![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
